molecular formula C21H16F2N2O3S B2384560 2-(2,5-difluorophenyl)-4-(4-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide CAS No. 941924-03-4

2-(2,5-difluorophenyl)-4-(4-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2384560
CAS No.: 941924-03-4
M. Wt: 414.43
InChI Key: SYEOJIZWWHIEJW-UHFFFAOYSA-N
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Description

2-(2,5-difluorophenyl)-4-(4-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C21H16F2N2O3S and its molecular weight is 414.43. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Chemical Properties

Compounds similar to "2-(2,5-difluorophenyl)-4-(4-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide" are often studied for their unique chemical properties and reactivity. For instance, the synthesis and characterization of benzothiadiazine dioxides have been explored, highlighting their potential in constructing complex molecular frameworks through reactions like ring contractions and expansions, which are pivotal in organic synthesis (Fülöpová et al., 2015).

Medicinal Chemistry and Pharmacology

In medicinal chemistry, derivatives of benzothiadiazine have been synthesized and examined for their biological activities. For example, fluorinated 2-(4-aminophenyl)benzothiazoles have been studied for their potent cytotoxic properties in vitro against certain cancer cell lines, demonstrating the relevance of this scaffold in developing antitumor agents (Hutchinson et al., 2001).

Properties

IUPAC Name

2-(2,5-difluorophenyl)-4-[(4-methylphenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F2N2O3S/c1-14-6-8-15(9-7-14)13-24-18-4-2-3-5-20(18)29(27,28)25(21(24)26)19-12-16(22)10-11-17(19)23/h2-12H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYEOJIZWWHIEJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)C4=C(C=CC(=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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